what is the chemical structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline
what is the chemical structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-cyclopentyl-3-methoxyaniline
Executive Summary
Substituted anilines represent a cornerstone of modern medicinal chemistry, serving as "privileged structures" in the development of a wide array of therapeutic agents.[1] Their synthetic tractability and ability to engage in crucial molecular interactions have cemented their role in drug discovery programs targeting oncology, infectious diseases, and pain management.[1][2] This guide provides a comprehensive technical overview of 4-Bromo-N-cyclopentyl-3-methoxyaniline, a representative member of this class. From its fundamental physicochemical properties to a detailed, validated synthetic protocol and analytical characterization, this document serves as a practical resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are robust and self-validating, reflecting the standards of a senior application scientist.
The Strategic Importance of the Substituted Aniline Scaffold
The aniline moiety is a versatile pharmacophore due to its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.[1] The aromatic ring provides a rigid scaffold that can be readily functionalized, allowing for the systematic modulation of a compound's steric, electronic, and pharmacokinetic properties. This ability to fine-tune molecular characteristics is paramount in the iterative process of lead optimization.[1][3]
The subject of this guide, 4-Bromo-N-cyclopentyl-3-methoxyaniline, incorporates several key features of strategic interest:
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The Aniline Core: Provides the fundamental framework for interaction with biological targets.[4]
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The Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor and influences the electronic nature of the ring. Its position can dictate metabolic stability and binding orientation.
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The Bromo Group (-Br): A common bioisostere for other groups, it significantly enhances lipophilicity. Critically, it serves as a synthetic "handle" for further elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries.
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The N-cyclopentyl Group: This alicyclic substituent increases lipophilicity and provides a non-polar surface for van der Waals interactions within a target's binding pocket, often improving potency and selectivity.
Physicochemical Properties and Structural Elucidation
The molecular structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline is defined by a central benzene ring functionalized with amino, bromo, and methoxy groups, with a cyclopentyl moiety attached to the nitrogen atom.
Caption: Chemical Structure of 4-Bromo-N-cyclopentyl-3-methoxyaniline.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO | Calculated |
| Molecular Weight | 270.17 g/mol | Calculated |
| IUPAC Name | 4-bromo-N-cyclopentyl-3-methoxyaniline | PubChem |
| CAS Number | 1545829-83-1 | BLDpharm[5] |
| Appearance | Expected to be a solid at room temperature | Based on Precursor[6][7] |
A Validated Synthetic Pathway
The synthesis of 4-Bromo-N-cyclopentyl-3-methoxyaniline is most efficiently achieved through a two-step process: synthesis of the aniline core followed by N-alkylation.
Retrosynthetic Analysis
A logical disconnection approach reveals a straightforward pathway starting from commercially available precursors. The target molecule is disconnected at the C-N bond of the cyclopentyl group, leading back to the 4-Bromo-3-methoxyaniline core and cyclopentanone via a reductive amination strategy. The aniline core itself can be synthesized from 2-bromo-5-nitroanisole.
Caption: Retrosynthetic analysis for the target molecule.
Part A: Synthesis of the Core Intermediate: 4-Bromo-3-methoxyaniline
This procedure adapts a standard nitro group reduction, a reliable and high-yielding transformation. The choice of zinc powder and ammonium chloride in a refluxing solvent provides a potent yet cost-effective reduction system that is generally tolerant of aryl halides and ethers.
Protocol:
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To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).[8]
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Heat the reaction mixture to reflux and maintain overnight, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.
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Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite®) to remove excess zinc and inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Partition the resulting residue between water (200 mL) and ethyl acetate (200 mL).[8]
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Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methoxyaniline as a solid.[8] The product can be used in the next step, often without further purification.
Part B: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation as it proceeds in a single pot and minimizes the risk of over-alkylation, which can be a significant side reaction in direct alkylations with alkyl halides.[9] The reaction involves the initial formation of an iminium ion intermediate from the aniline and cyclopentanone, which is then reduced in situ. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is strategic; it is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones and does not readily reduce the ketone starting material.[10]
Caption: General mechanism for reductive amination.
Protocol:
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In a round-bottom flask, dissolve 4-bromo-3-methoxyaniline (10.0 g, 49.5 mmol) and cyclopentanone (5.2 mL, 59.4 mmol, 1.2 equivalents) in 1,2-dichloroethane (DCE, 200 mL).
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Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine/iminium intermediate.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.7 g, 74.2 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression.
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Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting aniline.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the final product, 4-Bromo-N-cyclopentyl-3-methoxyaniline.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (3H) with distinct splitting patterns. A multiplet for the N-H proton (if not exchanged). A multiplet for the cyclopentyl methine proton (CH-N). Multiplets for the cyclopentyl methylene protons (8H). A singlet for the methoxy protons (-OCH₃, 3H). |
| ¹³C NMR | Aromatic carbons with distinct chemical shifts. Signals corresponding to the five carbons of the cyclopentyl ring. A signal for the methoxy carbon. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a monobrominated compound. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2850-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹). |
Applications in Medicinal Chemistry and Lead Optimization
As a functionalized aniline, 4-Bromo-N-cyclopentyl-3-methoxyaniline is a valuable building block for drug discovery.[2] Its utility stems from the ability of each substituent to contribute to the overall pharmacological profile. Researchers can leverage this scaffold in several ways:
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Library Synthesis: The bromine atom is a key functional group for diversification. Using palladium-catalyzed cross-coupling reactions, a multitude of aryl, heteroaryl, or alkyl groups can be introduced at the 4-position, allowing for rapid exploration of the structure-activity relationship (SAR) in this region of the molecule.
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Target Interaction: The N-H group can serve as a critical hydrogen bond donor, while the methoxy oxygen can act as an acceptor. The cyclopentyl group can fit into hydrophobic pockets of a target protein, enhancing binding affinity.
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Property Modulation: The overall substitution pattern provides a balance of lipophilicity and polarity that can be further tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in converting a lead compound into a viable drug candidate.[3]
Safety and Handling
Proper safety precautions must be observed when handling the reagents and final compound.
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Precursors and Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
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4-Bromo-3-methoxyaniline (Intermediate): This compound is classified as an irritant and may be harmful if swallowed.[8] It may cause skin sensitization.[6]
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Final Compound: While specific toxicity data for the title compound is not available, it should be handled with care as a compound of unknown toxicity. Assume it has hazards similar to its aniline precursor.
Conclusion
This guide has detailed the chemical structure, properties, and a robust synthetic route for 4-Bromo-N-cyclopentyl-3-methoxyaniline. By breaking down the synthesis into a logical, two-step process and explaining the rationale behind the chosen methodologies, such as the use of reductive amination, this document provides researchers with a practical and intellectually grounded framework. The strategic value of this molecule lies in its identity as a substituted aniline, a privileged scaffold that continues to be a rich source of innovation in the field of drug discovery and development.
References
-
Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. ResearchGate. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254. PubChem. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]
-
Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Available at: [Link]
-
4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. PubChem. Available at: [Link]
-
CONTENTS. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cresset-group.com [cresset-group.com]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. 1548072-11-2|4-Bromo-N-(cyclopropylmethyl)-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-3-methoxyaniline 97 19056-40-7 [sigmaaldrich.com]
- 7. 4-Bromo-3-methoxyaniline, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 9. gctlc.org [gctlc.org]
- 10. researchgate.net [researchgate.net]
